
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminoethoxy group and a methylpropanamide group, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethoxy)-N-methylpropanamidehydrochloride typically involves the reaction of 2-aminoethoxyethanol with N-methylpropanamide under specific conditions. The process may include steps such as:
Reaction of 2-aminoethoxyethanol with N-methylpropanamide: This step involves the use of a base like triethylamine (TEA) and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve:
Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction conditions.
Catalysts and Reagents: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aminoethoxy group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or ethers.
科学研究应用
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-aminoethoxy)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target molecules, while the methylpropanamide group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(2-aminoethoxy)ethanol: Shares the aminoethoxy group but lacks the methylpropanamide group.
N-methylpropanamide: Contains the methylpropanamide group but lacks the aminoethoxy group.
2-(2-dimethylamino)ethoxyethanol: Similar structure but with a dimethylamino group instead of an aminoethoxy group.
Uniqueness
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H15ClN2O2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC 名称 |
3-(2-aminoethoxy)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-8-6(9)2-4-10-5-3-7;/h2-5,7H2,1H3,(H,8,9);1H |
InChI 键 |
WBKGWKHPPMCEKA-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CCOCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


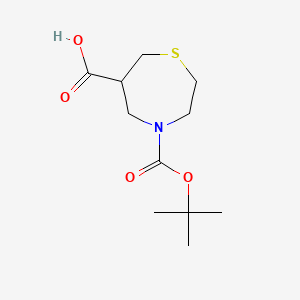
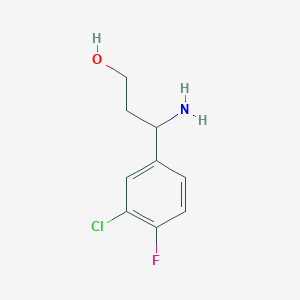
![2-[[4-[(1E)-2-[4-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]amino]-N,N,N-triethyl-2-oxoethanaminium Chloride](/img/structure/B13561434.png)
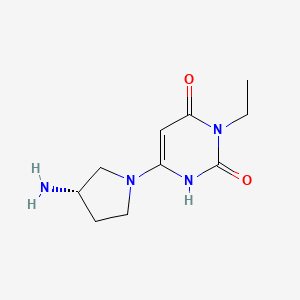




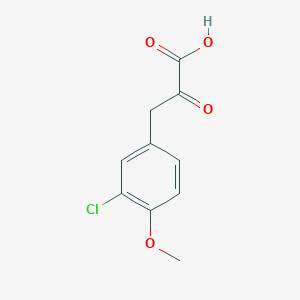
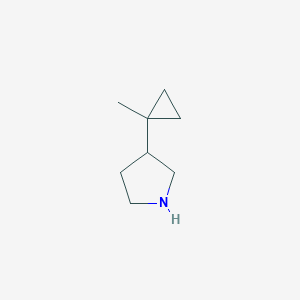
![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)
![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
